

industrial applications of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-4-hydroxybenzene-1,3-disulphonic acid

Cat. No.: B093471

[Get Quote](#)

An In-Depth Technical Guide to the Industrial Applications of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

5-Amino-4-hydroxybenzene-1,3-disulphonic acid, also known as 2-aminophenol-4,6-disulfonic acid, is a foundational chemical compound with significant industrial utility.^[1] With the CAS number 120-98-9, this water-soluble, crystalline powder serves as a crucial intermediate, primarily in the synthesis of dyes and pigments.^{[1][2]} Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups, imparts unique chemical properties that are leveraged across various scientific and industrial domains.^[1] This guide provides a detailed exploration of its applications, complete with protocols and technical insights for laboratory and industrial professionals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** is essential for its effective application and safe handling.

Property	Value	Reference
IUPAC Name	5-amino-4-hydroxybenzene-1,3-disulfonic acid	[3]
CAS Number	120-98-9	[1][2][3][4][5]
Molecular Formula	C ₆ H ₇ NO ₇ S ₂	[1][2][3]
Molecular Weight	269.25 g/mol	[2][3]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	~170 °C	[1][5]
Solubility	Soluble in water	[1]
Complexity	444	[5]

Primary Industrial Application: Synthesis of Azo Dyes

The most prominent industrial application of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** is its role as a key intermediate in the manufacturing of azo dyes.[1][2] Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). This compound functions as a "coupling component" in the synthesis process.

The synthesis of azo dyes is a well-established two-step process involving:

- **Diazotization:** A primary aromatic amine is converted into a diazonium salt.
- **Azo Coupling:** The diazonium salt then reacts with a coupling component, in this case, **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**, to form the final azo dye.[6]

The presence of two sulfonic acid groups (SO₃H) in the molecule's structure is particularly significant as it enhances the water solubility of the resulting dyes, making them suitable for dyeing textiles in aqueous baths. The hydroxyl (OH) and amino (NH₂) groups act as powerful

auxochromes, which are essential for color development and modification, as well as for improving the dye's affinity and fastness to fabrics.[7]

Experimental Protocol: Synthesis of a Mono-Azo Dye

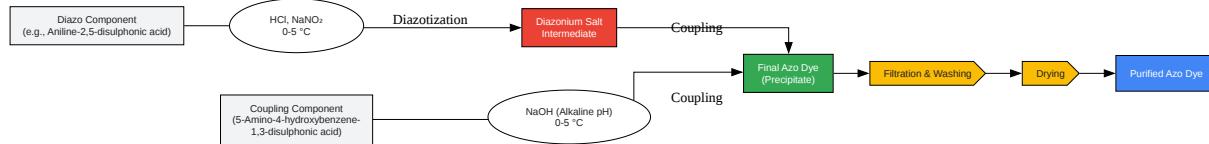
This protocol outlines a representative procedure for the synthesis of a water-soluble mono-azo dye using **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** as the coupling component and Aniline-2,5-disulphonic acid as the diazo component.

Materials and Reagents:

- Aniline-2,5-disulphonic acid
- **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH)
- Sodium chloride (NaCl)
- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- Beakers, flasks, and measuring cylinders
- Buchner funnel and filter paper for vacuum filtration[8]

Step-by-Step Procedure:

Part A: Diazotization of Aniline-2,5-disulphonic acid


- Preparation of Diazo Component Solution: In a 250 mL beaker, dissolve a specific molar equivalent of Aniline-2,5-disulphonic acid in distilled water and a stoichiometric amount of

hydrochloric acid.

- Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.[8] Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.
- Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the chilled amine solution. The addition should be slow enough to keep the temperature below 5 °C.[8]
- Confirmation of Diazotization: After the complete addition of sodium nitrite, continue stirring for 15-20 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). The reaction is complete when a slight excess is maintained.

Part B: Azo Coupling 5. Preparation of Coupling Component Solution: In a separate 500 mL beaker, dissolve an equimolar amount of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** in a dilute aqueous solution of sodium hydroxide to form the phenoxide, which is more reactive. 6. Cooling: Cool this solution in an ice bath to 0-5 °C. 7. Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold coupling component solution with vigorous stirring. The pH of the mixture should be maintained in the alkaline range (pH 8-10) by adding sodium hydroxide solution as needed to facilitate the coupling reaction. 8. Dye Precipitation: As the coupling reaction proceeds, the azo dye will precipitate out of the solution. The color of the solution will change significantly, indicating dye formation.[8] 9. Salting Out: After stirring for about an hour, add sodium chloride to the mixture to "salt out" the dye, which decreases its solubility and promotes precipitation. 10. Isolation and Purification: Isolate the precipitated dye by vacuum filtration using a Buchner funnel.[8] Wash the filter cake with a saturated sodium chloride solution to remove impurities. 11. Drying: Dry the purified dye in an oven at a controlled temperature.

Workflow Visualization: Azo Dye Synthesis

[Click to download full resolution via product page](#)

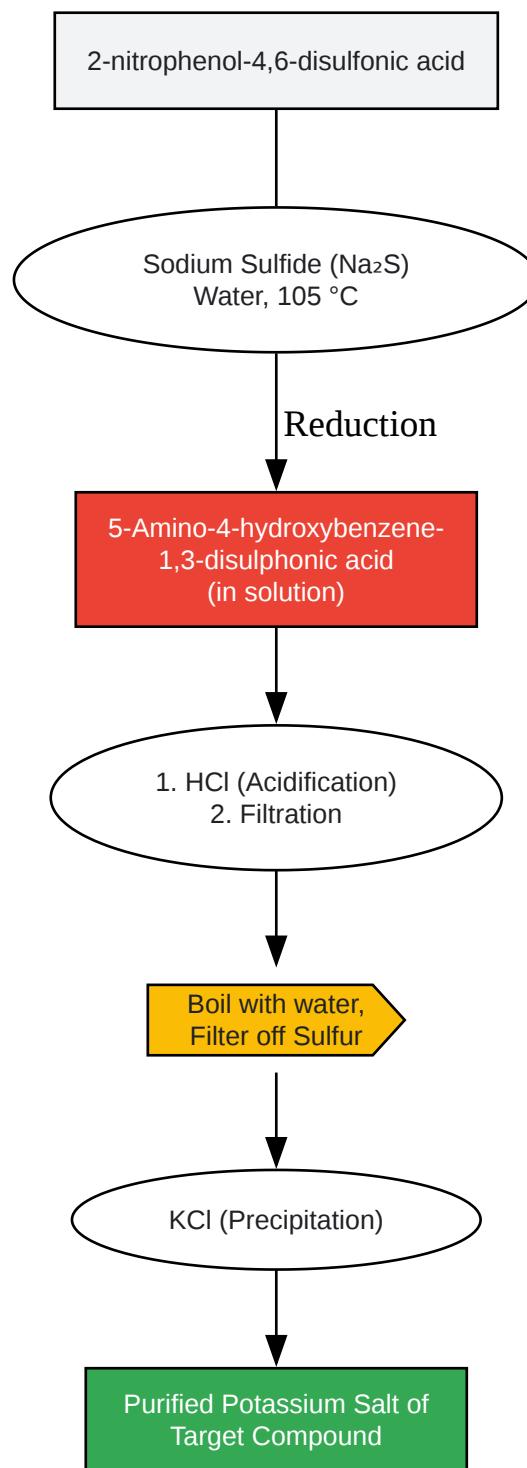
Caption: Workflow for the synthesis of an azo dye.

Manufacturing Protocol: Synthesis of the Intermediate

The compound itself is typically synthesized through the nitration of 4-hydroxy-1,3-benzenedisulfonic acid, followed by a reduction step.[4] A detailed laboratory-scale preparation involves the reduction of 2-nitrophenol-4,6-disulfonic acid.[9]

Protocol: Reduction of 2-nitrophenol-4,6-disulfonic acid

This protocol is adapted from established chemical synthesis literature.[9]


Materials:

- 2-nitrophenol-4,6-disulfonic acid
- Sodium sulfide nonahydrate (Na₂S·9H₂O)
- Hydrochloric acid (HCl)
- Potassium chloride (KCl)
- Water

Procedure:

- Reaction Setup: Prepare a hot (100 °C) solution of 480g of crystalline sodium sulfide nonahydrate in approximately 50 mL of water.
- Addition of Nitro Compound: Over 30 minutes, add 400g of 2-nitrophenol-4,6-disulfonic acid in small portions to the hot sodium sulfide solution. The temperature will rise to about 108 °C. Maintain a constant volume by adding water to replace what evaporates.[9]
- Heating and Reduction: The mixture will turn reddish-brown. Heat the reaction at 105 °C for a total of 2.5 hours, keeping the volume constant. The solution will become lighter in color as the reduction proceeds.[9]
- Acidification: After cooling, add hydrochloric acid until the mixture is acidic to Congo red paper. Let the mixture stand overnight to allow for precipitation.[9]
- Initial Filtration: Filter the precipitate, which contains sulfur and the desired product.
- Purification: Boil the precipitate with 700 mL of water and filter the hot solution to remove the insoluble sulfur.
- Isolation: Treat the hot, colorless filtrate with 120g of potassium chloride and cool. The acid potassium salt of 5-amino-4-hydroxybenzene-1,3-disulfonic acid will separate out.
- Final Filtration: After 10 hours, filter off the crystalline product and press it dry. This method yields approximately 230g of dry material.[9]

Visualization: Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Synthesis of the title compound via reduction.

Emerging and Niche Applications

Beyond its primary role in dye manufacturing, **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** and its derivatives are explored in several other fields:

- Analytical Chemistry: It can be used as a reagent for the detection of metal ions and in spectrophotometric methods.[\[1\]](#)
- Material Science: Research is underway to explore its potential in developing functional materials like organic conductors and ion-exchange resins, owing to the conductive and ion-exchange properties of the sulfonic acid groups.[\[1\]](#)
- Biochemical Research: The compound has been studied for its antioxidant properties and its ability to interact with enzymes and proteins, suggesting potential applications in biochemical assays.[\[1\]](#)
- Pharmaceuticals: Due to its structural features, derivatives of this compound may possess biological activity, making it a point of interest for potential therapeutic applications.[\[1\]](#)

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. The following guidelines are compiled from various safety data sheets (SDS).[\[10\]](#)[\[11\]](#)[\[12\]](#)

Aspect	Guideline	Citations
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, eye protection (goggles), and face protection. Use a self-contained breathing apparatus in case of insufficient ventilation.	[10] [11] [12]
Handling	Use only in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.	[10] [11]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents and sources of ignition.	[10] [11]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.	[10] [11] [12]
First Aid (Skin)	Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.	[10] [11] [12]
First Aid (Inhalation)	Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.	[10] [11] [12]

Spill & Disposal	Absorb spills with inert material (e.g., sand, vermiculite). Transfer to a container for disposal. Dispose of waste in accordance with federal, state, and local environmental regulations. [10] [11]
------------------	---

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[\[10\]](#)

Conclusion

5-Amino-4-hydroxybenzene-1,3-disulphonic acid is a chemical of significant industrial value, primarily as an indispensable building block in the synthesis of azo dyes. Its unique molecular structure provides a versatile platform for creating a wide range of colors with desirable properties like water solubility and fabric affinity. While its main application lies within the dye industry, ongoing research into its use in material science and biochemical assays highlights its potential for broader technological impact. The protocols and safety information provided in this guide offer a comprehensive resource for professionals working with this important chemical intermediate.

References

- PubChem. **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**. [\[Link\]](#)
- Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, January 24). 5-Amino-4-hydroxybenzene-1,3-disulfonic acid. [\[Link\]](#)
- Thermo Fisher Scientific. (2025, September 24).
- The Synthesis of Azo Dyes. The Synthesis of Azo Dyes. [\[Link\]](#)
- ChemBK. (2024, April 9). **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**. [\[Link\]](#)
- LookChem. **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**. [\[Link\]](#)
- PrepChem.com. Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid. [\[Link\]](#)
- SIELC Technologies. (2018, May 16). **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**. [\[Link\]](#)
- Chemsric. (2025, August 24). 5-Amino-4-hydroxy-1,3-benzenedisulfonic acid. [\[Link\]](#)
- SNCL. PARA AMINO PHENOL. [\[Link\]](#)

- Basrah University. Synthesis and Study the Characterization of (4,5- dihydroxy-3-((4-aminodiphenylsulfone) phenyl)diazenyl)naphthalene-2,7-disulfo. [Link]
- YouTube. (2021, May 12). Synthesis of an azo dye. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | 120-98-9 [smolecule.com]
- 2. 5-Amino-4-hydroxybenzene-1,3-disulfonic acid [dyestuffintermediates.com]
- 3. 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | C6H7NO7S2 | CID 67127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | 120-98-9 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 7. sncl.com [sncl.com]
- 8. youtube.com [youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [industrial applications of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093471#industrial-applications-of-5-amino-4-hydroxybenzene-1-3-disulphonic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com